Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate is a complex organic compound that features a triazole ring, a cyclobutyl group, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the cyclobutyl group: This step often involves a cyclobutylation reaction, where a cyclobutyl halide reacts with an appropriate nucleophile.
Formation of the ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving triazole-containing molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The cyclobutyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1-phenyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-[(1-cyclopropyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate
Uniqueness
Methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 3-[(1-cyclobutyltriazol-4-yl)methylamino]-2,2-dimethyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,18(24)25-3)17(14-8-5-4-6-9-14)20-12-15-13-23(22-21-15)16-10-7-11-16/h4-6,8-9,13,16-17,20H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBRGJQEHHYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NCC2=CN(N=N2)C3CCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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